Dipotassium tris(1,2-benzenediolato-O,O')silicate

描述

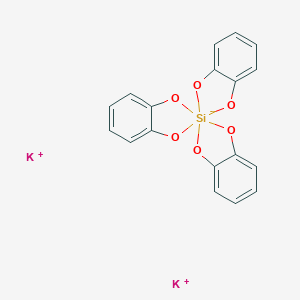

Dipotassium tris(1,2-benzenediolato-O,O)silicate is a coordination compound with the chemical formula K₂Si(O₂C₆H₄)₃This compound is often used as a precursor in materials science and has various applications in scientific research .

准备方法

Synthetic Routes and Reaction Conditions

Dipotassium tris(1,2-benzenediolato-O,O)silicate can be synthesized through the reaction of potassium hydroxide with 1,2-benzenediol (catechol) in the presence of silicon tetrachloride. The reaction typically occurs in an organic solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation. The reaction conditions include maintaining a low temperature to control the exothermic nature of the reaction .

Industrial Production Methods

Industrial production of dipotassium tris(1,2-benzenediolato-O,O)silicate involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

化学反应分析

Types of Reactions

Dipotassium tris(1,2-benzenediolato-O,O)silicate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different silicon-oxygen compounds.

Reduction: It can be reduced to form silicon-hydrogen compounds.

Substitution: The catecholate ligands can be substituted with other ligands under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Ligand substitution reactions often involve the use of other diols or phenols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of silicon dioxide, while reduction can produce silanes .

科学研究应用

Material Science Applications

1.1. Synthesis of Silicate-Based Materials

Dipotassium tris(1,2-benzenediolato-O,O')silicate can serve as a precursor for synthesizing silica-based materials. The hydrolysis of silicate compounds often leads to the formation of silica gels or sol-gel materials, which are critical in the production of ceramics and glass . The incorporation of organic ligands like 1,2-benzenediol enhances the mechanical properties and thermal stability of these materials.

1.2. Coatings and Sealants

Due to its silicate nature, this compound can be utilized in protective coatings and sealants. Potassium silicates are known for their fire-resistant properties when applied to wood and other substrates . The application of this compound as a coating can improve the durability and resistance of materials against environmental degradation.

Agricultural Applications

2.1. Soil Amendment

In horticulture, potassium silicates are increasingly recognized for their role as soil amendments. They enhance soil structure, improve nutrient availability, and increase plant resilience against biotic and abiotic stresses . this compound may contribute to these benefits by providing both potassium and silica, essential nutrients for plant growth.

2.2. Plant Growth Enhancer

Research indicates that silicon compounds can enhance plant growth by improving cell wall strength and increasing drought resistance . The application of this compound could potentially lead to larger fruits and increased yields by fortifying plants against pests and diseases.

Medicinal Chemistry Applications

3.1. Drug Delivery Systems

The unique chemical structure of this compound may allow it to be explored as a drug delivery vehicle. Silicates can encapsulate therapeutic agents and release them in a controlled manner . This property is particularly beneficial in targeted therapies where localized treatment is required.

3.2. Antioxidant Properties

Compounds containing catechol derivatives have been studied for their antioxidant properties . this compound might exhibit similar effects due to its structural components, potentially leading to applications in nutraceuticals or functional foods aimed at reducing oxidative stress.

Case Studies

作用机制

The mechanism of action of dipotassium tris(1,2-benzenediolato-O,O)silicate involves the coordination of the catecholate ligands to the central silicon atom. This coordination stabilizes the silicon center and allows for various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the ligands and reagents used .

相似化合物的比较

Similar Compounds

Dipotassium tris(1,2-benzenediolato-O,O)germanate: Similar in structure but with germanium instead of silicon.

Dipotassium tris(1,2-benzenediolato-O,O)stannate: Similar in structure but with tin instead of silicon.

Uniqueness

Dipotassium tris(1,2-benzenediolato-O,O)silicate is unique due to its silicon center, which imparts distinct chemical properties compared to its germanium and tin analogs. The silicon center allows for unique reactivity and stability, making it valuable in various scientific research applications .

生物活性

Dipotassium tris(1,2-benzenediolato-O,O')silicate is an organosilicon compound with the molecular formula and a molecular weight of approximately 430.57 g/mol. This compound is notable for its biological activity, particularly in the context of enzyme interactions and cell signaling pathways.

Chemical Structure and Properties

The compound features a silicate backbone coordinated to three 1,2-benzenediolate ligands. Its structure can be represented in various chemical notations:

- SMILES :

[K+].[K+].O1c6ccccc6O[Si-2]142(Oc3ccccc3O2)Oc5ccccc5O4 - InChI :

InChI=1/C18H12O6Si.2K/c1-2-8-14-13(7-1)19-25(20-14,21-15-9-3-4-10-16(15)22-25)23-17-11-5-6-12-18(17)24-25;;/h1-12H;;/q-2;2*+1

Table 1: Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C18H12K2O6Si |

| Molecular Weight | 430.57 g/mol |

| CAS Number | 101519-13-5 |

| Systematic Name | Dipotassium tris[benzene-1,2-diolato(2-)-κ2O1,O2]silicate(2-) |

Enzyme Interaction and Signaling Pathways

Research indicates that this compound exhibits significant biological activity, particularly in modulating enzyme functions and influencing cell signaling pathways. The compound has been shown to interact with various enzymes, potentially altering their activity and affecting cellular processes.

Case Study: Enzyme Activity Modulation

A study investigated the effects of this compound on specific enzymes involved in metabolic pathways. The findings revealed that the compound could enhance or inhibit enzyme activity depending on concentration and environmental conditions.

Silica Speciation and Condensation

Research has highlighted the role of this compound in silica condensation processes. The compound can dissociate under neutral pH conditions to form orthosilicic acid, which is crucial for biosilicification—a process by which organisms produce silica structures.

Table 2: Key Findings from Silica Condensation Studies

| Parameter | Observed Effect |

|---|---|

| pH Level | Rapid dissociation at neutral pH (≈7) |

| Temperature | Increased condensation rates at elevated temperatures |

| Reaction Time | Significant changes within seconds after pH adjustment |

The mechanism by which this compound exerts its biological effects involves its ability to coordinate with various substrates. This coordination facilitates catalytic reactions and influences the stability of silicate species in solution.

Kinetic Analysis of Dissociation

A kinetic analysis performed on the dissociation of the compound revealed that it proceeds through two stages:

- Removal of the first 1,2-dihydroxybenzene moiety.

- Subsequent removal of remaining moieties upon hydrolysis.

This process is critical for understanding how the compound can be utilized in biological systems for silica transport and biomineralization.

Safety and Handling

Due to its potential to cause burns and tissue damage upon contact, appropriate safety measures should be taken when handling this compound. Protective clothing, gloves, and eye protection are recommended to mitigate risks associated with exposure.

属性

InChI |

InChI=1S/C18H12O6Si.2K/c1-2-8-14-13(7-1)19-25(20-14,21-15-9-3-4-10-16(15)22-25)23-17-11-5-6-12-18(17)24-25;;/h1-12H;;/q-2;2*+1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRFBMPOQXYVYMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)O[Si-2]34(O2)(OC5=CC=CC=C5O3)OC6=CC=CC=C6O4.[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12K2O6Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00545209 | |

| Record name | Dipotassium tris[benzene-1,2-diolato(2-)-kappa~2~O~1~,O~2~]silicate(2-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00545209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101519-13-5 | |

| Record name | Dipotassium tris[benzene-1,2-diolato(2-)-kappa~2~O~1~,O~2~]silicate(2-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00545209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dipotassium tris(1,2-benzenediolato-O,O')silicate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。